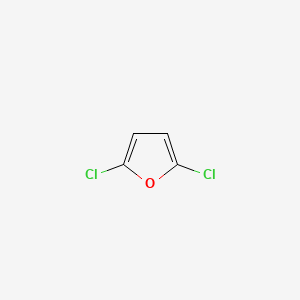

2,5-Dichlorofuran

Vue d'ensemble

Description

2,5-Dichlorofuran is an organic compound with the molecular formula C4H2Cl2O. It is a derivative of furan, where two hydrogen atoms are replaced by chlorine atoms at the 2 and 5 positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dichlorofuran can be synthesized through several methods. One common approach involves the chlorination of furan. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions .

Another method involves the use of 5-hydroxymethylfurfural as a starting material. This compound undergoes chlorination in the presence of reagents like thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution

The electron-withdrawing effect of chlorine atoms activates the furan ring for nucleophilic attack. Key reactions include:

1.1. Acylation Reactions

2,5-Dichlorofuran undergoes Friedel-Crafts acylation under acidic conditions. For example:

| Reagent | Catalyst | Temperature | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| Acetic anhydride | H₂SO₄ | 160°C | 4 | 2,5-Diacetylfuran | 86 | |

| Propionic anhydride | HCl | 120°C | 8 | 2,5-Dipropionylfuran | 88 |

Mechanistic studies show that SnCl₄ or H₂SO₄ facilitates chloride displacement via a Lewis acid-mediated pathway .

1.2. Amination

Propargylamine reacts with this compound derivatives in dioxane at room temperature, yielding N-alkenylated products (e.g., 3,4-dichloro-5-(prop-2-yn-1-yloxy)-furan-2(5H)-one) . Reaction times extend to 24 hours for complete substitution .

Electrophilic Aromatic Substitution

Despite electron-withdrawing substituents, directed electrophilic substitution occurs under controlled conditions:

2.1. Sulfonation

Sodium benzenesulfinates react at the C4 position in acetonitrile, forming sulfonylated derivatives (e.g., 4-benzensulfonyl-2,5-dichlorofuran) . Yields exceed 70% with In(OAc)₃ as a catalyst .

2.2. Nitration

Nitric acid in acetic anhydride introduces nitro groups at the C3 position, though yields are moderate (≤50%) due to competing side reactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

3.1. Suzuki-Miyaura Coupling

This compound reacts with arylboronic acids in the presence of Pd(PPh₃)₄, producing biaryl derivatives. For example:

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2,5-Diphenylfuran | 65 |

Ring-Opening Reactions

Under basic or reductive conditions, the furan ring undergoes cleavage:

4.1. Hydrolysis

Aqueous NaOH (1M) at 80°C opens the ring to form cis-2-butenedioic acid derivatives .

4.2. Reductive Dechlorination

Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms, yielding furan or tetrahydrofuran derivatives.

Environmental Relevance: Disinfection Byproduct Formation

This compound derivatives form during water treatment via chlorination of phenolic compounds :

| Precursor | Conditions | Byproduct Identified |

|---|---|---|

| Phenol | pH 5, 1-day chlorination | 3,4-Dichlorofuran-2,5-dicarbaldehyde |

| 4-Hydroxybenzoic acid | pH 6, 3-hour chlorination | Dichlorofuran-2-carboxylic acid |

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of 2,5-dichlorofuran exhibit significant anticancer properties. For example, compounds synthesized from this compound have been tested against various cancer cell lines, demonstrating promising antiproliferative effects.

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG-2 | 30.8 ± 3.1 |

| Compound B | MCF-7 | 7.5 ± 0.5 |

| Compound C | A549 | 25.0 ± 2.0 |

These results suggest that modifications to the furan structure can enhance biological activity against specific cancer types .

Antimicrobial Properties

In addition to its anticancer applications, this compound has been investigated for its antimicrobial properties. Studies have shown that certain derivatives can inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa, which is critical in treating chronic infections .

Polymer Chemistry

This compound serves as a crucial intermediate in the synthesis of high-performance polymers. It can be transformed into furan diacids and diols, which are then utilized to produce polyesters, epoxy resins, and polyurethanes with enhanced mechanical properties.

Table 2: Properties of Polymers Derived from Furan Compounds

| Polymer Type | Mechanical Strength (MPa) | Glass Transition Temperature (°C) |

|---|---|---|

| Polyester | 80 | 70 |

| Epoxy Resin | 90 | 80 |

| Polyurethane | 85 | 75 |

The polymers derived from these furan compounds exhibit superior strength and thermal stability compared to traditional petroleum-based plastics .

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals. Its derivatives have shown efficacy as herbicides and fungicides due to their ability to disrupt biochemical pathways in target organisms.

Case Study: Herbicidal Activity

In a controlled study, a series of chlorinated furan derivatives were tested for their herbicidal activity on common agricultural weeds. The results indicated that certain derivatives exhibited significant growth inhibition at low concentrations.

Table 3: Herbicidal Activity of Furan Derivatives

| Compound | Target Weed | Effective Concentration (g/L) |

|---|---|---|

| Compound D | Amaranthus | 0.5 |

| Compound E | Echinochloa | 0.3 |

These findings support the potential development of environmentally friendly herbicides based on furan chemistry .

Mécanisme D'action

The mechanism of action of 2,5-Dichlorofuran involves its interaction with various molecular targets. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the furan ring. In oxidation reactions, the furan ring undergoes cleavage and rearrangement to form carboxylic acids. The specific pathways and molecular targets depend on the nature of the reaction and the reagents used .

Comparaison Avec Des Composés Similaires

2,5-Dichlorofuran can be compared with other halogenated furans, such as:

2,3-Dichlorofuran: Similar in structure but with chlorine atoms at the 2 and 3 positions, leading to different reactivity and applications.

2,5-Dibromofuran: Bromine atoms instead of chlorine, resulting in different chemical properties and reactivity.

2,5-Difluorofuran:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Activité Biologique

2,5-Dichlorofuran is a halogenated furan derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, particularly in cancer treatment and antimicrobial activity.

Chemical Structure and Properties

This compound has the molecular formula and features a furan ring substituted with two chlorine atoms at the 2 and 5 positions. This unique structure contributes to its reactivity and biological activity. The presence of halogen substituents enhances its interaction with biological targets, making it a subject of interest in drug discovery.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound derivatives. The compound exhibits selective cytotoxicity against various cancer cell lines, including:

- A549 (non-small cell lung cancer)

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

IC50 Values

The effectiveness of this compound is often measured by its IC50 value, which indicates the concentration required to inhibit cell growth by 50%. Recent findings include:

These values suggest that this compound is particularly potent against lung and breast cancer cells.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Cell Cycle Arrest : Studies indicate that the compound can induce G2 phase cell cycle arrest in cancer cells, preventing them from dividing.

- Apoptosis Induction : It promotes apoptosis through caspase-dependent and caspase-independent pathways. The downregulation of survivin and activation of caspase-3 are critical in this process .

- Inhibition of Tumor Growth : In vivo studies have shown that this compound can significantly reduce tumor size in xenograft models .

Antimicrobial Activity

Beyond its anticancer properties, this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi:

- Pseudomonas aeruginosa : Effective in biofilm inhibition.

- Salmonella typhimurium : Demonstrated growth inhibition.

The mechanism involves disrupting bacterial biofilm formation and interacting with regulatory proteins essential for microbial survival .

Study on Anticancer Activity

In a comparative study involving various furan derivatives, this compound was found to be more effective than traditional chemotherapeutics like doxorubicin against MCF-7 cells. The study highlighted its potential as a lead compound for developing new anticancer therapies .

Study on Antimicrobial Properties

A study focusing on the biofilm-forming capabilities of Pseudomonas aeruginosa showed that compounds derived from this compound significantly reduced biofilm biomass compared to controls. This suggests potential applications in treating chronic infections associated with biofilms .

Propriétés

IUPAC Name |

2,5-dichlorofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWPONFLTBNRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591448 | |

| Record name | 2,5-Dichlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42587-83-7 | |

| Record name | 2,5-Dichlorofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.